Product packaging for Ursulcholic acid(Cat. No.:CAS No. 88426-32-8)

Ursulcholic acid

Cat. No.: B1305304
CAS No.: 88426-32-8
M. Wt: 552.7 g/mol
InChI Key: BWXSDJHAJWTEAD-UZVSRGJWSA-N
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Description

Definitional Context within Secondary Bile Acid Classification

Bile acids are broadly categorized into primary and secondary types. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol. researchgate.net When these primary bile acids enter the intestine, they are metabolized by the gut microbiota into secondary bile acids. researchgate.net

Ursulcholic acid (3α,7β,12α-trihydroxy-5β-cholan-24-oic acid) is classified as a secondary bile acid. Its formation involves the microbial transformation of a primary bile acid precursor. Specifically, it is the 7β-epimer of cholic acid, meaning it has a hydroxyl group at the 7-position in the beta orientation, distinguishing it from the alpha orientation found in cholic acid. This structural alteration is a direct result of enzymatic actions by intestinal bacteria.

The process of secondary bile acid formation is complex and involves several key microbial actions, including:

Deconjugation: Removal of the glycine (B1666218) or taurine (B1682933) conjugate from the primary bile acid.

Dehydrogenation and Epimerization: Oxidation of a hydroxyl group to a keto group, followed by reduction to a hydroxyl group with a different stereochemistry. This is the key step in the formation of the 7β-hydroxyl group characteristic of this compound from the 7α-hydroxyl group of cholic acid.

Differentiation from Structurally Related Bile Acids and Triterpenoids in Academic Investigation

The academic investigation of this compound is often contextualized by comparing and contrasting it with other structurally similar compounds, both within the bile acid family and among pentacyclic triterpenoids.

Structurally Related Bile Acids

A key point of differentiation in research lies in comparing this compound to other well-studied bile acids:

Chenodeoxycholic Acid (CDCA): As a primary bile acid and the precursor to UDCA, CDCA has been a major focus of gallstone dissolution research. nih.govnih.gov Comparative studies have highlighted the differences in efficacy and side effect profiles between CDCA and UDCA. nih.gov The research focus on this compound is less extensive but aims to understand its unique properties that differentiate it from the more established therapeutic bile acids.

Lithocholic Acid (LCA) and Deoxycholic Acid (DCA): These are other prominent secondary bile acids. LCA is formed from the 7α-dehydroxylation of chenodeoxycholic acid, while DCA is formed from the 7α-dehydroxylation of cholic acid. researchgate.net Unlike this compound, which is an epimer of a primary bile acid, LCA and DCA are dehydroxylated products. Academic investigation into LCA and DCA has often centered on their potential toxicity and role in colorectal cancer, although recent studies have also explored their signaling and anti-inflammatory properties. researchgate.net

CompoundClassificationKey Structural FeaturePrimary PrecursorPrimary Research Focus
This compoundSecondary Bile Acid3α,7β,12α-trihydroxyCholic AcidEmerging, comparative physiological effects
Ursodeoxycholic Acid (UDCA)Secondary Bile Acid3α,7β-dihydroxyChenodeoxycholic AcidGallstone dissolution, cholestatic liver disease therapy nih.govnih.gov
Chenodeoxycholic Acid (CDCA)Primary Bile Acid3α,7α-dihydroxyCholesterolGallstone dissolution, bile acid physiology nih.govnih.gov
Lithocholic Acid (LCA)Secondary Bile Acid3α-monohydroxyChenodeoxycholic AcidPotential toxicity, signaling, anti-inflammatory effects researchgate.net
Deoxycholic Acid (DCA)Secondary Bile Acid3α,12α-dihydroxyCholic AcidPotential role in cancer, fat emulsification researchgate.net

Structurally Related Triterpenoids

This compound shares a foundational multi-ring structure with pentacyclic triterpenoids, leading to comparative interest in academic circles.

Oleanolic Acid and Ursolic Acid: These two compounds are pentacyclic triterpenoids widely found in the plant kingdom and have been the subject of extensive research for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. frontiersin.orgmdpi.com They are isomers, differing only in the position of a methyl group on the E-ring. mdpi.com The academic investigation into these compounds is vast, with a focus on their potential as therapeutic agents derived from natural products. frontiersin.org While structurally distinct from the steroidal nucleus of bile acids, the shared triterpenoid (B12794562) backbone invites comparative studies to understand structure-activity relationships.

Betulinic Acid: Another pentacyclic triterpenoid derived from the lupane (B1675458) skeleton, betulinic acid has garnered significant attention for its anti-cancer and anti-HIV properties. jpccr.eu The research on betulinic acid often involves synthetic modifications to enhance its therapeutic potential. researchgate.net

The academic investigation into this compound is in its nascent stages compared to the extensive research on these triterpenoids. The focus for this compound is primarily on its role within the context of bile acid physiology and metabolism, whereas the research on oleanolic, ursolic, and betulinic acids is predominantly in the realm of pharmacology and natural product chemistry.

CompoundClassificationKey Structural FeaturePrimary Research Focus
This compoundSecondary Bile Acid (Steroid)Cholane skeletonBile acid physiology and metabolism
Oleanolic AcidPentacyclic TriterpenoidOleanane skeletonAnti-inflammatory, antioxidant, anticancer properties frontiersin.orgmdpi.com
Ursolic AcidPentacyclic TriterpenoidUrsane skeletonAnti-inflammatory, antioxidant, anticancer properties frontiersin.orgmdpi.com
Betulinic AcidPentacyclic TriterpenoidLupane skeletonAnti-cancer and anti-HIV properties jpccr.eu

Evolution of Scientific Inquiry into this compound

The scientific inquiry into this compound has evolved from its initial identification as a minor bile acid to more recent investigations into its specific physiological effects.

Early Identification and Characterization: The initial discovery and characterization of many bile acids occurred throughout the 20th century as analytical techniques improved. This compound was identified as a constituent of the bile acid pool, though often in trace amounts compared to more abundant primary and secondary bile acids. A 1987 publication mentioned the "pharmacologic activity of this compound," indicating that it was a known and studied compound by this time, particularly in the context of being a more soluble form of ursodeoxycholic acid.

Comparative Physiology and Pharmacology: Much of the early to mid-period research involving this compound was comparative in nature, often alongside its more famous counterpart, ursodeoxycholic acid (UDCA). These studies aimed to understand the structure-activity relationships among different bile acids. For instance, research in the late 1980s and 1990s explored the effects of this compound on biliary lipid composition and its potential for gallstone dissolution, often with UDCA as a benchmark. nih.govnih.gov These studies were crucial in delineating the subtle but significant functional differences arising from minor structural variations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O10S2 B1305304 Ursulcholic acid CAS No. 88426-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSDJHAJWTEAD-UZVSRGJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024714
Record name Ursulcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88426-32-8
Record name Ursulcholic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ursulcholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSULCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8W2AXJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Endogenous Generation and Biotransformation Pathways of Ursulcholic Acid

Intestinal Microbiota-Mediated Bioconversion of Primary Bile Acid Precursors

The synthesis of ursulcholic acid is primarily a function of the gut microbiota, which modifies primary bile acids into a diverse array of secondary bile acids. mdpi.com this compound is considered a soluble form of ursodeoxycholic acid (UDCA) and its formation is attributed to the metabolic activities of intestinal bacteria. googleapis.comncats.io

Table 1: Bacterial Genera Implicated in General Bile Acid Transformations

Bacterial GenusGeneral Role in Bile Acid MetabolismPotential Relevance to this compound
ClostridiumInvolved in 7α-dehydroxylation and epimerization of primary bile acids. mdpi.comMay contribute to the formation of precursors like UDCA.
RuminococcusKnown to produce enzymes that modify bile acids. frontiersin.orgPotentially involved in the biotransformation pathways.
LactobacillusPossesses bile salt hydrolase (BSH) activity, deconjugating primary bile acids. mdpi.comPrepares primary bile acids for further microbial modification.
BifidobacteriumAlso contains BSH enzymes. mdpi.comContributes to the initial steps of secondary bile acid synthesis.
BacteroidesA prominent genus in the gut with BSH activity. mdpi.comPlays a key role in the deconjugation of bile acids.

This table is based on general knowledge of bile acid metabolism by gut microbiota; specific species for this compound synthesis require further investigation.

The enzymatic processes governing the synthesis of this compound are complex and not fully elucidated. The conversion of primary bile acids into secondary forms like this compound involves a series of reactions catalyzed by microbial enzymes. mdpi.com These reactions include deconjugation, dehydroxylation, and epimerization. mdpi.comnih.gov

Enzymology, the study of enzymes, explains that these biological catalysts accelerate reactions by binding to substrates at an active site, a specific cleft or pocket within the enzyme's structure. gouni.edu.ngbyjus.com The enzyme-substrate complex facilitates the conversion to a product. wikipedia.org In the context of this compound, specific microbial enzymes would bind to a precursor molecule, likely a derivative of UDCA, and catalyze a stereochemically specific reaction to yield this compound. The precise nature of these enzymes and the stereochemistry of the reaction for this compound itself are areas requiring further research.

The composition of the gut microbiome has a profound effect on the bile acid pool. nih.govfrontiersin.org The presence and abundance of specific bacteria with bile acid-transforming capabilities directly dictate the levels of various secondary bile acids. nih.gov Therefore, shifts in the gut microbial community, whether due to diet, host genetics, or other factors, can significantly alter the production of this compound. nih.gov For example, a microbiome rich in bacteria capable of 7-epimerization would likely lead to higher levels of UDCA and its downstream metabolites, including potentially this compound. nih.gov The interconnectedness of the gut microbiota-bile acid-host axis highlights how changes in microbial composition can modulate the metabolic landscape. plos.org

Hepatic Metabolic Processing

Once formed in the gut and absorbed into circulation, this compound, like other bile acids, undergoes metabolic processing in the liver. google.comresearchgate.net The liver is the primary site for drug and xenobiotic metabolism, aiming to make compounds more water-soluble for easier excretion. msdmanuals.com This typically involves Phase I and Phase II reactions. msdmanuals.com

Phase II metabolism, or conjugation, is a key step in the hepatic processing of bile acids. numberanalytics.com This process involves attaching endogenous molecules like glucuronic acid or sulfate (B86663) to the bile acid, which significantly increases its water solubility and facilitates its elimination. minia.edu.eguomus.edu.iq

Glucuronidation: This is a major pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid from UDP-glucuronic acid to the substrate. numberanalytics.comwikipedia.org This makes the resulting glucuronide conjugate more polar and readily excretable in urine or bile. msdmanuals.comwikipedia.org

Sulfation: In this reaction, a sulfate group is transferred to the bile acid by a sulfotransferase (SULT) enzyme. numberanalytics.com This also results in a more water-soluble sulfate conjugate that can be easily eliminated. msdmanuals.comuomus.edu.iq

While specific studies on the conjugation of this compound are not abundant, it is expected to undergo these same pathways, similar to its precursor UDCA and other bile acids. google.comnih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that are central to Phase I metabolism. wikipedia.orguni-goettingen.de They typically catalyze oxidation, reduction, and hydrolysis reactions. msdmanuals.com These enzymes are involved in the metabolism of a vast array of substances, including steroids, fatty acids, and xenobiotics. uni-goettingen.de While CYP enzymes are critical in the initial synthesis of primary bile acids from cholesterol, their role in the subsequent transformation of secondary bile acids like this compound is less defined. Some studies suggest that certain bile acids are substrates for CYP enzymes, such as CYP3A4. researchgate.net However, research has also shown that UDCA is not a significant inducer of CYP3A enzymes in humans. nih.gov The direct interaction and metabolism of this compound by specific cytochrome P450 isoforms remain an area for future investigation.

Dynamics of Enterohepatic Circulation

Studies in animal models have provided insights into the enterohepatic circulation of this compound. It has been demonstrated that this compound is well absorbed from the intestine. nih.gov Following absorption, it is transported to the liver. Research in hamsters has shown that the hepatic extraction of this compound is efficient, and once administered, it can become a major component of biliary bile acids.

After its secretion into the bile and subsequent entry into the intestine, this compound is subject to reabsorption. The enterohepatic circulation of bile acids involves both active and passive transport mechanisms. wjgnet.com Conjugated bile acids are primarily reabsorbed in the terminal ileum through active transport, while unconjugated forms can be passively absorbed along the intestine. wjgnet.com The efficiency of this circulatory system ensures that a large proportion of the bile acid pool is conserved and reused multiple times. wjgnet.com Fecal excretion of this compound and its metabolites, such as deoxycholic acid, has been observed in animal studies, representing the portion that escapes reabsorption. nih.gov

Table 2: Summary of this compound Biotransformation and Circulation

ProcessDescriptionLocationKey Findings
Intestinal BiotransformationConversion of this compound to deoxycholic acid by microbial enzymes.Intestine/ColonDemonstrated in mouse models. nih.gov
AbsorptionUptake of this compound from the gastrointestinal tract into the portal circulation.IntestineConsidered to be well-absorbed. nih.gov
Hepatic ExtractionUptake of circulating this compound from the portal vein into liver cells.LiverShown to be efficient in hamster models.
Biliary ExcretionSecretion from the liver into the bile.Liver/Bile DuctsBecomes a major biliary bile acid after administration in hamsters.
Fecal ExcretionElimination of non-reabsorbed this compound and its metabolites.FecesObserved in mouse models. nih.gov

Investigative Methodologies for Ursulcholic Acid Research in Biological Systems

Analytical Chemistry Techniques for Quantification

Quantitative analysis of ursulcholic acid relies on the ability to isolate it from a multitude of other structurally similar compounds present in biological samples, such as serum, plasma, feces, and tissue extracts. mdpi.comshimadzu.com The choice of technique is often dictated by the specific research question, the required level of sensitivity, and the complexity of the sample matrix.

Chromatography is the cornerstone of bile acid analysis, providing the necessary separation power to resolve complex mixtures. nih.gov For bile acids like this compound, which exist as part of a diverse family of isomers and conjugates, high-resolution chromatographic techniques are indispensable. mdpi.comsciex.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of bile acids. mfd.org.mk When coupled with an appropriate detector, such as an ultraviolet (UV) detector, it offers a robust method for analysis. mfd.org.mk Due to the structural similarity between this compound and its epimer, ursodeoxycholic acid (UDCA), validated HPLC methods for UDCA provide a strong framework for the analysis of this compound.

A validated Reverse-Phase HPLC (RP-HPLC) method for UDCA involves separation on a C18 column with a gradient elution mobile phase. mfd.org.mk The specificity of such methods is demonstrated by the complete separation of the target analyte from other bile acids and sample matrix components. mfd.org.mk Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is accurate, precise, and robust. mfd.org.mk Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). mfd.org.mkcore.ac.uk For instance, a validated HPLC-UV method for UDCA demonstrated excellent linearity with a correlation coefficient (r) of 0.9999 and achieved a limit of detection of 99 ng/mL. mfd.org.mk

Table 1: Example of RP-HPLC Method Parameters for Ursodeoxycholic Acid (UDCA) Analysis

Parameter Condition
Column C18 end-capped
Mobile Phase Gradient elution with 0.001 M phosphate (B84403) buffer (pH 2.8) and acetonitrile
Flow Rate 1.5 mL/min
Detection UV at 200 nm
Injection Volume 50 µL
Linearity Range 0.12–1.05 mg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 99 ng/mL
Limit of Quantification (LOQ) 303 ng/mL

This table is based on a validated method for Ursodeoxycholic acid, a stereoisomer of this compound, and serves as a representative example. mfd.org.mk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high separation efficiency and definitive compound identification capabilities. metbio.net However, due to the low volatility of bile acids like this compound, chemical derivatization is a mandatory prerequisite for GC-MS analysis. shimadzu.comjfda-online.com This process converts the non-volatile bile acids into thermally stable and volatile derivatives suitable for the gas chromatographic environment. metbio.netresearchgate.net

The derivatization typically targets the polar functional groups, specifically the hydroxyl (-OH) and carboxyl (-COOH) groups. shimadzu.com A common and effective strategy for bile acids is a two-step reaction:

Alkylation: The carboxyl group is first converted into an ester, typically a methyl ester, through a process called methylation. shimadzu.com

Silylation: The hydroxyl groups are then converted into trimethylsilyl (B98337) (TMS) ethers. shimadzu.com This reaction replaces the active hydrogen atoms on the hydroxyl groups with a nonpolar TMS group, increasing volatility and improving chromatographic peak shape. metbio.netsigmaaldrich.com

Once derivatized, the sample is introduced into the GC system, where the compounds are separated on a capillary column based on their boiling points and affinity for the stationary phase. metbio.net The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification. shimadzu.com The use of stable isotope-labeled internal standards is recommended to account for variations during sample preparation and analysis. metbio.net

Table 2: General Workflow for this compound Analysis by GC-MS

Step Description Purpose
1. Extraction Extraction of bile acids from the biological matrix (e.g., serum, feces) using an organic solvent. To isolate analytes from the complex sample matrix.
2. Derivatization Two-step process: 1) Methylation of the carboxyl group, followed by 2) Trimethylsilylation (TMS) of the hydroxyl groups. To increase volatility and thermal stability for GC analysis. shimadzu.com
3. GC Separation Injection of the derivatized sample onto a GC capillary column with a programmed temperature ramp. To separate the derivatized this compound from other compounds. metbio.net

| 4. MS Detection | The separated components are ionized and detected by a mass spectrometer, often in full scan or selected ion monitoring (SIM) mode. | For identification based on mass spectrum and quantification. metbio.netshimadzu.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the comprehensive profiling and quantification of bile acids in biological samples. mdpi.comnih.gov This is due to its exceptional sensitivity, specificity, and ability to handle the complexity of the bile acid metabolome, which includes numerous structurally similar isomers and conjugates. nih.govsciex.com

A significant challenge in bile acid analysis is the chromatographic separation of isomers, such as this compound and its isomers chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), which often have identical masses. mdpi.comsciex.com High-resolution liquid chromatography, often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) systems, is essential to achieve baseline separation of these isobaric species before they enter the mass spectrometer. shimadzu.comnih.gov

Sample preparation for LC-MS analysis of bile acids in plasma or serum typically involves a straightforward protein precipitation step, often using a cold organic solvent like acetonitrile. restek.com The supernatant is then concentrated and reconstituted in a suitable solvent for injection. restek.com For quantification, isotopically labeled internal standards are crucial to correct for matrix effects and variations in sample processing and instrument response. sciex.com

Table 3: Typical LC-MS/MS Method for Bile Acid Profiling

Parameter Description
Sample Preparation Protein precipitation with acetonitrile. restek.com
Chromatography UHPLC with a C18 column. nih.govrestek.com
Mobile Phase Gradient elution using water and a mixture of acetonitrile/methanol or acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) formate. mdpi.comnih.gov
Ionization Electrospray Ionization (ESI), typically in negative mode. sciex.com
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode. mdpi.com

| Key Advantage | High sensitivity and specificity, enabling the separation and quantification of multiple bile acid isomers and conjugates in a single run. mdpi.comnih.gov |

While chromatography-mass spectrometry coupling is dominant, other spectroscopic techniques provide valuable, complementary information for the study of bile acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabolomics to identify and quantify metabolites in biological samples. nih.govresearchgate.net Unlike mass spectrometry, NMR analysis can be performed on underivatized samples in aqueous solutions, providing information on molecules in their native state. researchgate.net Proton NMR (¹H NMR) is the most common approach used in metabolomics, as a single spectrum can provide a comprehensive fingerprint of the most abundant metabolites in a sample, such as a biofluid extract. nih.gov

In the context of this compound research, ¹H NMR can be used to obtain a metabolic profile of a biological sample. The identification of this compound is based on the characteristic chemical shifts and coupling constants of its hydrogen nuclei (protons). nih.gov Each chemically distinct proton in the molecule resonates at a specific frequency, which is highly sensitive to its molecular structure and environment. nih.gov This allows for the simultaneous identification of multiple compounds in a complex mixture. aocs.org

Quantitative analysis is also possible with NMR, as the area of an NMR signal is directly proportional to the number of nuclei contributing to it. aocs.org By referencing the signal of a known concentration standard added to the sample, the concentration of this compound can be determined directly from the crude extract, often with minimal sample preparation beyond extraction and filtration. nih.gov The robustness of NMR makes it a valuable tool for high-throughput screening and quantitative phenotyping. nih.gov

Table 4: Workflow for NMR-Based Metabolomic Analysis

Step Description
1. Sample Collection Collection of biofluids (e.g., urine, serum, plasma) or tissue. semanticscholar.org
2. Sample Preparation Minimal preparation, often involving extraction (e.g., with perchloric acid) and filtration to remove macromolecules. semanticscholar.org Addition of a deuterated solvent (e.g., D₂O) and an internal standard.
3. NMR Data Acquisition Acquisition of high-resolution ¹H NMR spectra. nih.gov
4. Spectral Processing Phasing, baseline correction, and referencing of the spectra.
5. Metabolite Identification Comparison of experimental chemical shifts and coupling patterns with reference databases or pure standards. nih.gov

| 6. Quantification | Integration of specific, non-overlapping signals and comparison to the signal of a known concentration standard. aocs.orgnih.gov |

Spectroscopic and Immunoanalytical Detection

Enzyme Immunoassays for Bile Acid Detection and Quantification

Enzyme-linked immunosorbent assays (ELISAs) are a common and sensitive method for the quantification of specific bile acids in various biological samples. nih.govnih.gov These assays utilize the high specificity of antibodies to detect and measure the concentration of a target molecule.

The general principle of an ELISA involves immobilizing an antigen or antibody onto a microtiter plate. nih.gov For bile acid detection, a competitive ELISA format is often employed. In this setup, a known amount of enzyme-labeled bile acid competes with the unlabeled bile acid in the sample for binding to a limited number of specific antibody sites coated on the plate. The amount of enzyme activity is inversely proportional to the concentration of the bile acid in the sample. A substrate is added that reacts with the enzyme to produce a measurable signal, typically a color change, which can be quantified using a spectrophotometer. nih.govcellbiolabs.com

Key features of enzyme immunoassays for bile acids include:

High Sensitivity: ELISAs can detect bile acids at very low concentrations, often in the picomolar to nanomolar range. nih.gov

Specificity: Monoclonal antibodies can be developed to be highly specific for a single bile acid, with minimal cross-reactivity to other related compounds. nih.gov

Versatility: The method can be adapted to measure bile acids in diverse biological matrices such as plasma, urine, and fecal extracts. nih.govnih.gov

While specific commercial ELISA kits for this compound are not widely documented, kits for other major bile acids like cholic acid, chenodeoxycholic acid (CDCA), and UDCA are available and their methodological principles are directly applicable. nih.gov For total bile acid (TBA) measurement, enzymatic assays using the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme are more common. nih.govdiazyme.com This enzyme catalyzes the oxidation of the 3α-hydroxyl group common to most bile acids, and the resulting production of NADH can be measured spectrophotometrically or fluorometrically. nih.govcellbiolabs.comassaygenie.com

In Vitro Experimental Design and Execution

In vitro studies are essential for elucidating the metabolic pathways and cellular effects of this compound without the complexities of a whole-organism system. These experiments typically involve cell cultures or isolated enzyme systems.

Cell-Based Assays for Metabolic Studies

Cell-based assays provide a physiologically relevant context to study the influence of this compound on cellular processes, particularly its metabolism and its role as a signaling molecule. nih.gov

Common Cell Models:

Primary Hepatocytes: Considered the "gold standard" for in vitro drug metabolism studies, primary hepatocytes from humans or preclinical species (e.g., rats) retain the metabolic competency of the liver. tandfonline.comfrontiersin.org

Hepatoma Cell Lines: Immortalized cell lines like HepG2 or HepaRG are often used due to their availability and stable phenotype, although their metabolic enzyme expression can be lower than that of primary cells. frontiersin.org

Transfected Cell Lines: Cells (e.g., HEK293) engineered to express specific bile acid transporters (like IBAT/ASBT) or nuclear receptors (like FXR, TGR5) are used to study the interaction of this compound with these specific proteins. indigobiosciences.comeurofinsdiscovery.com

Experimental Workflow: A typical workflow for a cell-based metabolic assay involves incubating the cultured cells with this compound over a set time course. researchgate.net Samples of the culture medium (extracellular metabolites) and cell lysates (intracellular metabolites) are then collected. These samples are analyzed, often using liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and any resulting metabolites. researchgate.net These studies can reveal metabolic transformations such as conjugation (e.g., with glycine (B1666218) or taurine) or hydroxylation. drugbank.com

Cell-based reporter assays are also crucial for understanding the signaling properties of bile acids. For instance, cells transfected with a reporter gene linked to a bile acid-responsive receptor like FXR can be used to determine if this compound activates or inhibits the receptor, providing insight into its potential to regulate gene expression related to lipid and glucose metabolism. indigobiosciences.com

Enzyme Characterization Studies Using Isolated Systems

To understand the specific enzymes responsible for metabolizing this compound, studies are conducted using isolated enzyme systems. This approach allows for the detailed characterization of enzyme kinetics and substrate specificity without interference from other cellular processes.

Enzyme Sources:

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are key players in phase I metabolism of many xenobiotics and endogenous compounds. mdpi.com

Recombinant Enzymes: Specific enzymes (e.g., a particular CYP isozyme or a bacterial bile salt hydrolase) can be expressed in and purified from host cells (like E. coli or insect cells). asm.orgresearchgate.netresearchgate.net This provides a clean system to study the interaction of a single enzyme with this compound.

Characterization Methods: In these studies, this compound is incubated with the isolated enzyme preparation along with any necessary cofactors (e.g., NADPH for CYP enzymes). The reaction mixture is then analyzed over time to measure the disappearance of the substrate and the appearance of products. researchgate.net This allows for the determination of key kinetic parameters, as shown in the table below.

Table 1: Key Enzyme Kinetic Parameters
ParameterDescriptionSignificance in this compound Research
Km (Michaelis constant)Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for this compound. A lower Km suggests a higher affinity.
Vmax (Maximum reaction velocity)The maximum rate of the enzymatic reaction at saturating substrate concentrations.Defines the maximum metabolic capacity of the enzyme for this compound.
kcat (Turnover number)The number of substrate molecules converted to product per enzyme molecule per unit of time.Measures the catalytic efficiency of the enzyme.
kcat/Km (Catalytic efficiency)An overall measure of the enzyme's efficiency, accounting for both substrate binding and catalysis.Allows for comparison of the metabolic efficiency of different enzymes towards this compound or the efficiency of one enzyme towards different bile acids.

These studies are crucial for identifying the primary enzymes involved in the biotransformation of this compound, which is fundamental to predicting its metabolic fate and potential interactions with other drugs. researchgate.netasm.org

Preclinical In Vivo Animal Model Research

In vivo studies in animal models are indispensable for understanding the pharmacokinetics (what the body does to the drug) and metabolic fate of this compound in a complete biological system.

Selection and Utility of Rodent Models (e.g., rat) for Bile Acid Pharmacokinetics

Rodent models, particularly rats and mice, are widely used in pharmacokinetic research due to their physiological similarities to humans, cost-effectiveness, and ease of handling. biorxiv.orgbiorxiv.org However, important species differences in bile acid metabolism must be considered. For example, the primary bile acids in humans are cholic acid and chenodeoxycholic acid, whereas mice predominantly synthesize cholic acid and muricholic acids. biorxiv.orgresearchgate.netchildrensmercy.org Rats, like humans, conjugate bile acids with both taurine (B1682933) and glycine, making them a suitable model for studying this aspect of metabolism. drugbank.com

The rat model has been specifically used to study the pharmacokinetics of the closely related bile acid, UDCA. nih.govnih.govtandfonline.commdpi.com Studies using rats allow researchers to investigate absorption, distribution, metabolism, and excretion (ADME) profiles, providing data on parameters like bioavailability, plasma clearance, and half-life. nih.govnih.gov

Study Designs for Pharmacokinetic and Metabolic Fate Determination

The primary goal of these studies is to quantify the journey of this compound through the body. A typical study design involves administering the compound to a group of rats, followed by the collection of biological samples at various time points. nih.govacs.org

Typical Study Protocol:

Administration: this compound is administered to fasted rats, typically via oral (p.o.) gavage to assess oral bioavailability or intravenous (i.v.) injection to determine systemic clearance. mdpi.com

Sample Collection: Blood samples are collected sequentially from the animals over a period of time (e.g., 0 to 24 or 48 hours). mdpi.com For metabolic fate studies, urine and feces are also collected, often using metabolic cages that separate the two. drugbank.com In terminal studies, tissues such as the liver, kidney, and intestine may be harvested to assess tissue distribution.

Sample Analysis: The concentration of this compound and its metabolites in plasma, urine, and other matrices is quantified using a validated analytical method, most commonly LC-MS/MS.

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common approach. drugbank.com

Table 2: Key Pharmacokinetic Parameters Determined in Rodent Studies
ParameterAbbreviationDescription
Maximum Plasma ConcentrationCmaxThe highest concentration of the compound observed in the plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total exposure to the compound over time, calculated from the plasma concentration-time curve.
Elimination Half-Lifet1/2The time required for the plasma concentration of the compound to decrease by half. drugbank.com
ClearanceCLThe volume of plasma cleared of the compound per unit of time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF (%)The fraction of the administered dose that reaches the systemic circulation unchanged. Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Metabolic fate is determined by identifying and quantifying the metabolites of this compound in the collected excreta (urine and feces). nih.govnih.gov This provides a complete picture of how the compound is transformed and eliminated by the body. Often, a radiolabeled version of the compound (e.g., using 14C or 3H) is used to facilitate tracking of all drug-related material. nih.gov

Biological Functions and Molecular Interactions of Ursulcholic Acid Preclinical/mechanistic Focus

Role in Lipid Digestion and Absorption Physiology

Bile acids are crucial for the digestion and absorption of dietary lipids. jnmjournal.orgoregonstate.education Their amphipathic nature allows them to act as emulsifying agents, breaking down large fat globules into smaller droplets in the small intestine. calstate.edulibretexts.org This process dramatically increases the surface area available for the action of digestive enzymes, such as pancreatic lipase. calstate.edulibretexts.org

The products of lipid digestion, primarily monoglycerides (B3428702) and free fatty acids, are then incorporated into micelles, which are temporary, water-soluble aggregates formed with bile salts. oregonstate.education These micelles transport the lipid digestion products to the surface of the intestinal epithelial cells (enterocytes) for absorption. oregonstate.education Upon reaching the enterocyte membrane, the micelle disassembles, and its lipid components are absorbed, while the bile salts are recycled for further use in the emulsification process. oregonstate.education

While the general role of bile acids in lipid digestion is well-established, the specific contribution of ursulcholic acid to this process is an area of ongoing investigation. Its structural properties as a bile acid inherently suggest its participation in the emulsification and micellar transport of dietary fats, fat-soluble vitamins, and cholesterol. jnmjournal.orgoregonstate.education

Modulation of Intestinal Function and Bile Acid Pool Dynamics

The composition and size of the bile acid pool are dynamically regulated through a complex interplay between hepatic synthesis, intestinal bacterial transformation, and reabsorption in the terminal ileum, a process known as enterohepatic circulation. frontiersin.orgwikipedia.org Approximately 95% of bile acids are reabsorbed and returned to the liver. wikipedia.org

This compound, as a product of gut microbial metabolism, directly influences the diversity of the bile acid pool. mdpi.com The continuous circulation of bile acids, including this compound, plays a critical regulatory role in the gut-liver axis and the host-microbe relationship. mdpi.com Alterations in the gut microbiota can lead to changes in the composition of the bile acid pool, which in turn can affect various physiological functions, including digestion, absorption, and signaling. mdpi.com

Furthermore, bile acids can influence intestinal fluid transport. At certain concentrations, they can modulate colonic epithelial secretory function, highlighting their importance in regulating intestinal homeostasis. jnmjournal.org

Explorations into Cellular and Molecular Mechanisms

The biological effects of this compound are mediated through its interactions with specific cellular receptors and its influence on downstream signal transduction pathways. These interactions are key to understanding its role in cellular regulation.

Ligand Interactions with Bile Acid Receptors (e.g., TGR5, FXR)

Bile acids function as signaling molecules by binding to and activating nuclear receptors, such as the Farnesoid X Receptor (FXR), and membrane-bound receptors like the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. mdpi.comoatext.com These receptors are expressed in various tissues, including the liver, intestine, and immune cells, and play crucial roles in regulating lipid and carbohydrate metabolism, inflammation, and intestinal homeostasis. mdpi.comoatext.com

Ursodeoxycholic acid (UDCA), a structurally related bile acid to this compound, is known to be an antagonist of FXR. mdpi.com In contrast, other bile acids like chenodeoxycholic acid (CDCA), cholic acid (CA), deoxycholic acid (DCA), and lithocholic acid (LCA) act as FXR agonists. mdpi.com The activation of FXR in the intestine leads to the production of fibroblast growth factor 19 (FGF19), which in turn inhibits the synthesis of bile acids in the liver, demonstrating a key negative feedback loop. mdpi.comexplorationpub.com

TGR5 is activated by both primary and secondary bile acids, with secondary bile acids like deoxycholic acid and lithocholic acid showing high affinity. explorationpub.complos.org Hydrophilic bile acids such as UDCA exhibit very weak affinity for TGR5. explorationpub.com The activation of TGR5 has been linked to various physiological effects, including the modulation of inflammatory responses in macrophages and the secretion of glucagon-like peptide-1 (GLP-1), which is involved in glucose homeostasis. mdpi.compsu.edu

Interactive Table of Bile Acid Receptor Interactions

Bile AcidReceptorAction
Chenodeoxycholic acid (CDCA)FXRAgonist
Cholic acid (CA)FXRAgonist
Deoxycholic acid (DCA)FXRAgonist
Lithocholic acid (LCA)FXRAgonist
Ursodeoxycholic acid (UDCA)FXRAntagonist
Deoxycholic acid (DCA)TGR5High-affinity Agonist
Lithocholic acid (LCA)TGR5High-affinity Agonist
Ursodeoxycholic acid (UDCA)TGR5Weak Agonist

Influence on Signal Transduction Pathways

The binding of a ligand, such as a bile acid, to its receptor initiates a cascade of intracellular events known as a signal transduction pathway. savemyexams.com This process ultimately leads to a specific cellular response, such as changes in gene expression or metabolic activity. savemyexams.com

For nuclear receptors like FXR, ligand binding typically leads to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene transcription. libretexts.org This can influence a wide range of metabolic pathways, including those involved in lipid and glucose metabolism. oatext.com

For G protein-coupled receptors like TGR5, ligand binding activates associated G proteins, which in turn trigger downstream signaling cascades. slideshare.net For example, TGR5 activation can lead to an increase in intracellular cyclic AMP (cAMP), a common second messenger that activates protein kinase A (PKA). researchgate.net This pathway can modulate various cellular functions, including inflammatory responses. plos.org The activation of TGR5 can also involve other signaling pathways, such as those involving β-arrestin and phosphoinositide 3-kinase (PI3-K). researchgate.net

The precise signal transduction pathways modulated by this compound are dependent on its specific interactions with receptors like FXR and TGR5. Given the known roles of these receptors, it is plausible that this compound influences signaling pathways related to inflammation, metabolic regulation, and cellular proliferation. oatext.comslideshare.net

Future Directions and Emerging Research Avenues for Ursulcholic Acid

Comprehensive Mapping of Microbial Metabolic Pathways

Recent studies have highlighted the ability of the gut microbiota to regulate bile acid metabolism, which in turn affects various physiological processes. nih.gov For instance, gut bacteria can deconjugate and dehydroxylate primary bile acids, leading to the formation of secondary bile acids. frontiersin.org Understanding these transformations is critical, as different bile acid species can have distinct biological activities. frontiersin.org The metabolic pathways involved in the production of polyhydroxyalkanoates (PHA) in bacteria, which involve intermediates like acetyl-CoA, provide a framework for understanding complex microbial metabolic networks. researchgate.net

Key research questions in this area include:

Which specific gut microbial species are responsible for the metabolism of ursulcholic acid?

What are the enzymatic steps and intermediate compounds involved in these metabolic pathways?

How do factors such as diet and host genetics influence the microbial metabolism of this compound?

Elucidation of Novel Physiological and Regulatory Roles

Beyond its known functions, there is a growing interest in uncovering new physiological and regulatory roles of this compound. This involves investigating its potential impact on a wide range of biological processes, from cellular signaling to systemic metabolic regulation.

Bile acids are now recognized as signaling molecules that can activate specific receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5, to regulate gene expression and influence metabolic pathways. frontiersin.orggoogle.com The interaction of bile acids with these receptors can have profound effects on glucose metabolism, insulin (B600854) sensitivity, and lipid metabolism. frontiersin.org

Emerging research suggests that bile acids may have roles in the reproductive system and could be implicated in the pathogenesis of certain diseases. nih.gov Furthermore, the antioxidant properties of related compounds like uric acid highlight the potential for bile acids to have protective cellular functions. nih.gov The influence of the gut microbiome on gut hormone release through bile acid signaling further underscores the systemic effects of these molecules. frontiersin.org

Future studies will aim to:

Identify and characterize novel receptors and signaling pathways that are modulated by this compound.

Investigate the role of this compound in various physiological and pathophysiological conditions, including metabolic diseases, inflammatory disorders, and cancer. nih.gov

Explore the potential therapeutic applications of this compound based on its newly discovered functions.

Development of Advanced Analytical and Experimental Platforms

To fully understand the complexities of this compound, the development of advanced analytical and experimental platforms is essential. These platforms will enable more precise and comprehensive measurement and analysis of this compound and its metabolites in various biological samples.

Current analytical techniques for bile acid analysis include chromatography-based methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.govnih.gov These methods allow for the identification and quantification of individual bile acids. nih.gov However, the structural diversity and varying concentrations of bile acids present analytical challenges, requiring sophisticated approaches like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate analysis. nih.govsciex.com

The development of enzymatic assays for total bile acid measurement offers a more practical and automated approach for clinical settings, although they may underestimate values compared to LC-MS. plos.org The table below summarizes some of the key analytical techniques used in bile acid research.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. nih.govWidely used for bile acid analysis. nih.govMay require derivatization for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds coupled with mass-based detection. nih.govHigh sensitivity and specificity. nih.govRequires derivatization to make bile acids volatile.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-resolution separation combined with sensitive and specific mass detection. nih.govsciex.comEnables identification of isomers and quantification at low concentrations. nih.govsciex.comCan be affected by matrix effects and requires careful method development. sciex.com
Enzymatic Assays Use of enzymes to measure total bile acids. plos.orgSuitable for automation and high-throughput screening. plos.orgMay lack the specificity of chromatographic methods and can underestimate concentrations. plos.org

Future advancements will likely focus on improving the sensitivity, specificity, and throughput of these analytical methods. Additionally, the development of novel experimental models, such as organoids and microfluidic "gut-on-a-chip" systems, will provide more physiologically relevant platforms to study the interactions of this compound with host cells and the gut microbiota.

Integration of Omics Technologies in Bile Acid Research

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound. nih.gov A multi-omics approach allows for a systems-level view of the complex biological networks in which this compound participates. nih.govnih.gov

By combining different omics datasets, researchers can identify correlations between genetic variations, gene expression patterns, protein levels, and metabolic profiles related to this compound. frontiersin.org For example, metabolomics can be used to profile the entire spectrum of bile acids and other metabolites in a biological sample, while transcriptomics can reveal changes in gene expression in response to this compound. researchgate.net

Recent studies have demonstrated the power of multi-omics analysis in elucidating the mechanisms underlying the effects of various compounds and in identifying potential biomarkers for diseases. nih.govnih.govmdpi.com This approach can be applied to:

Identify novel genes and proteins involved in this compound metabolism and signaling.

Uncover the complex interactions between the gut microbiome, the host, and this compound. nih.gov

Develop personalized medicine approaches by identifying individuals who may respond differently to this compound-based therapies based on their unique omics profiles.

The use of bioinformatics tools and machine learning algorithms will be crucial for analyzing and interpreting the large and complex datasets generated by omics studies. nih.govshimadzu.ch

Q & A

Q. What are the standard protocols for synthesizing high-purity ursulcholic acid, and how do researchers validate its chemical identity?

Methodological Answer: this compound synthesis typically involves two approaches:

  • Natural extraction : Solvent extraction (e.g., ethanol, methanol) from plant sources like Ocimum sanctum or Rosmarinus officinalis, followed by purification via column chromatography or recrystallization .
  • Chemical synthesis : Multi-step processes starting from bile acid precursors, involving cyclization, oxidation, and reduction reactions. For validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) are critical to confirm structural integrity and purity ≥95% .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability in experimental formulations?

Methodological Answer:

  • Structural characterization : Use Fourier-transform infrared spectroscopy (FTIR) for functional group identification and mass spectrometry (MS) for molecular weight confirmation .
  • Stability assessment : Accelerated stability studies under varying pH, temperature, and humidity conditions, analyzed via HPLC-UV or LC-MS to detect degradation products .
  • Crystallinity evaluation : X-ray diffraction (XRD) to assess polymorphic forms, which influence bioavailability .

Q. How do researchers ensure reproducibility in this compound pharmacokinetic studies across different experimental models?

Methodological Answer:

  • Standardized protocols : Adhere to guidelines for dose administration (e.g., oral vs. intravenous), sample collection intervals, and biofluid processing .
  • Control groups : Include vehicle controls and reference compounds (e.g., ursodeoxycholic acid) to normalize inter-study variability .
  • Data reporting : Detailed documentation of animal models (species, sex, age), formulation matrices, and analytical instrumentation parameters to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported therapeutic efficacy across in vitro and in vivo studies?

Methodological Answer:

  • Dose-response reconciliation : Conduct parallel in vitro (cell lines) and in vivo (rodent models) studies using identical dosing regimens to isolate bioavailability limitations .
  • Mechanistic deconvolution : Combine transcriptomic profiling (RNA-seq) and pathway enrichment analysis to identify context-dependent molecular targets (e.g., NF-κB vs. PPAR-γ) .
  • Meta-analysis : Systematically aggregate data from heterogeneous studies using PRISMA guidelines, adjusting for variables like formulation purity and model organism selection .

Q. How can researchers design experiments to elucidate this compound’s molecular targets and off-pathway interactions in complex biological systems?

Methodological Answer:

  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for receptors like TGR5 or FXR .
  • Pull-down assays : Couple this compound with biotinylated probes for affinity purification and mass spectrometry-based identification of interacting proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries in human hepatocyte models to pinpoint genetic modifiers of this compound’s activity .

Q. What methodological challenges arise when assessing this compound’s bioavailability, and how can they be mitigated?

Methodological Answer:

  • Low aqueous solubility : Employ nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance dissolution rates, validated via in vitro dialysis and in vivo imaging .
  • First-pass metabolism : Use portal vein cannulation in rodent models to quantify hepatic extraction ratios .
  • Species-specific differences : Cross-validate pharmacokinetic data in humanized liver models (e.g., FRG mice) to improve translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.